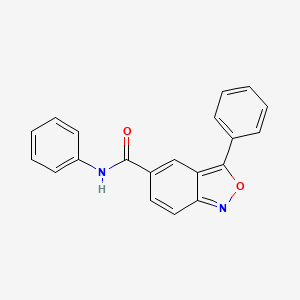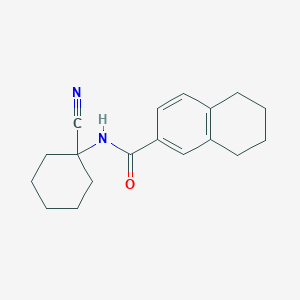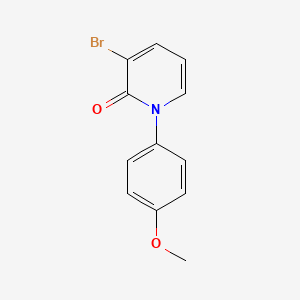
3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one” is a chemical compound that contains a pyridinone ring, a bromine atom, and a methoxyphenyl group. Pyridinones are heterocyclic compounds that are known for their wide range of pharmacological activities . The bromine atom could potentially make this compound useful in various chemical reactions as a synthetic intermediate. The methoxyphenyl group is a common motif in many bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridinone ring, with a bromine atom attached at the 3-position, and a methoxyphenyl group attached at the 1-position. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups, which can’t be determined without experimental data .Chemical Reactions Analysis
The bromine atom in this compound could potentially be replaced with other groups in a substitution reaction, making this compound a potential synthetic intermediate. The pyridinone ring and methoxyphenyl group could also participate in various chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its structure: it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one serves as a crucial intermediate in the synthesis of compounds with potential biological activities. For instance, it plays a role in the synthesis of novel 5-bromopyrimidine derivatives through processes that involve palladium-catalyzed cross-coupling reactions, showcasing its utility in constructing complex molecules with potential pharmaceutical applications (Jin Wusong, 2011). Furthermore, its involvement in the synthesis of heteroannulated carbazoles demonstrates its significance in developing antitumor agents, highlighting its potential in medicinal chemistry (Karunanidhi Murali et al., 2017).
Antimicrobial Activity Studies
The compound has also been utilized as a starting material in the synthesis of cyanopyridine derivatives, which were evaluated for their antimicrobial activities against a range of bacteria. This application underscores the compound's value in the discovery and development of new antimicrobial agents, contributing to the fight against infectious diseases (A. Bogdanowicz et al., 2013).
Photophysical and Coordination Properties
Research into the photophysical properties of compounds derived from this compound reveals insights into their potential applications in materials science, such as photocatalysis and organic electronics. The study of zinc(II) phthalocyanine complexes with substituted benzenesulfonamide derivatives illustrates the influence of this compound on the photophysical and photochemical properties of phthalocyanines, which are crucial for their functionality in these applications (Gülen Atiye Öncül et al., 2021).
Moreover, its role in forming coordination compounds with metals such as aluminum, gallium, and indium highlights its potential in the field of coordination chemistry. These complexes, characterized by their unique ligand frameworks and coordination environments, offer valuable insights into the design and synthesis of new materials with tailored properties (Zaihui Zhang et al., 1991).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-1-(4-methoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMMGEPBZSXFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

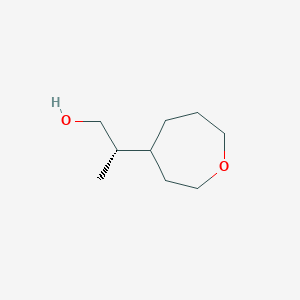
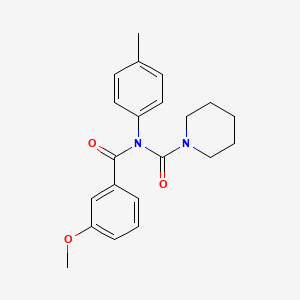
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2665262.png)


![1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2665266.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2665268.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2665269.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2665271.png)
![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)
